Naftopidil

Catalog No.
S536611
CAS No.
57149-07-2
M.F
C24H28N2O3
M. Wt
392.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naftopidil

CAS Number

57149-07-2

Product Name

Naftopidil

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

InChI

InChI=1S/C24H28N2O3/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23/h2-12,20,27H,13-18H2,1H3

InChI Key

HRRBJVNMSRJFHQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O

Solubility

Soluble in DMSO

Synonyms

1-(4-(2-methoxyphenyl)-1-piperazinyl)-3-(1-naphthyloxy)-2-propanol, naftopidil

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O

Description

The exact mass of the compound Naftopidil is 392.21 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759293. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. It belongs to the ontological category of piperazines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lower Urinary Tract Symptoms (LUTS)

One of the primary areas of research for Naftopidil is its role in managing Lower Urinary Tract Symptoms (LUTS), particularly in men. LUTS encompass a range of issues like frequent urination, urgency, and difficulty voiding urine. Studies suggest Naftopidil might relax the bladder neck and smooth muscle in the prostate, potentially improving urine flow and reducing LUTS severity [].

However, the evidence for Naftopidil's effectiveness in LUTS is mixed. While some studies show positive results, others report minimal to no improvement compared to placebo []. Further research is needed to definitively determine its role in LUTS management.

Other Potential Applications

Scientific research has also explored Naftopidil's potential applications in other areas, though these investigations are preliminary. Some studies suggest it might have a role in:

  • Cancer research: Naftopidil's effect on alpha-adrenergic receptors might influence tumor growth and development. However, more research is required to understand its potential as a cancer treatment [].
  • Neurological disorders: Limited research suggests Naftopidil might have some neuroprotective effects, but further investigation is needed to confirm this.

Naftopidil is chemically identified as 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(naphthalen-1-yloxy)propan-2-ol, with the molecular formula C24H28N2O3 and a molar mass of approximately 392.5 g/mol. It is marketed under various trade names, including Flivas. Naftopidil is primarily used in the treatment of benign prostatic hyperplasia, where it functions by blocking alpha-1 adrenergic receptors, leading to relaxation of smooth muscle in the prostate and bladder neck .

  • In the prostate gland, alpha-1 adrenergic receptors regulate smooth muscle tone. Naftopidil selectively blocks these receptors, particularly the alpha-1d subtype, leading to relaxation of the prostate muscles and urethra [].
  • This relaxation improves urine flow and alleviates symptoms associated with BPH, such as difficulty starting urination, weak stream, and frequent urination.
  • Naftopidil is generally well-tolerated, with dizziness and headache being the most common side effects.
  • Unlike some other alpha-1 blockers, Naftopidil has a low potential to cause hypotension (low blood pressure).
  • As with any medication, careful monitoring by a healthcare professional is recommended, especially for individuals with certain medical conditions.

  • Epoxide Formation: The reaction of 1-naphthol with epichlorohydrin in the presence of an alkali yields an epoxide intermediate.
  • Alkylation: This epoxide is subsequently alkylated with a piperazine derivative to produce Naftopidil .

These reactions highlight the compound's synthetic pathway and its reliance on specific reagents to achieve the desired structure.

Naftopidil exhibits notable biological activities beyond its primary application in urology. Research indicates that it possesses anti-cancer properties across various cancer types. In vitro studies have demonstrated that Naftopidil can induce apoptosis in several cancer cell lines, including bladder and renal cancer cells. It activates caspases and increases the expression of tumor necrosis factor-alpha (TNF-α), suggesting potential as a chemotherapeutic adjuvant . Additionally, Naftopidil has been shown to disturb microtubule polymerization, which may contribute to its cytotoxic effects .

The synthesis of Naftopidil can be achieved through several methods:

  • Hydrolytic Kinetic Resolution: This method allows for the enantiomerically pure synthesis of both (S)- and (R)-Naftopidil from racemic mixtures using specific catalysts .
  • Alkylation Process: The alkylation of the piperazine derivative with the epoxide is critical for forming the final product .

These methods emphasize the importance of stereochemistry in the synthesis of Naftopidil.

Naftopidil is primarily used for:

  • Treatment of Benign Prostatic Hyperplasia: It alleviates urinary symptoms associated with this condition by relaxing smooth muscle.
  • Potential Anti-Cancer Agent: Emerging research suggests its utility in oncology, particularly as a sensitizer for other chemotherapeutic agents .

Naftopidil has been studied for its interactions with various drugs and biological systems. Notably, it has been reported that adenosine may increase arrhythmogenic activities when used concurrently with Naftopidil . Understanding these interactions is crucial for optimizing therapeutic strategies and minimizing adverse effects.

Several compounds share structural or functional similarities with Naftopidil. Here are some notable examples:

Compound NameStructure SimilarityPrimary Use
DoxazosinAlpha-1 antagonistTreatment of hypertension and BPH
PrazosinAlpha-1 antagonistTreatment of hypertension
TerazosinAlpha-1 antagonistTreatment of hypertension and BPH
SilodosinAlpha-1 antagonistTreatment of BPH

Uniqueness of Naftopidil

Naftopidil's unique characteristic lies in its dual action as both an alpha-1 adrenergic receptor antagonist and a potential anti-cancer agent. Unlike other similar compounds primarily focused on cardiovascular applications, Naftopidil's emerging role in oncology positions it as a versatile therapeutic candidate.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

392.20999276 g/mol

Monoisotopic Mass

392.20999276 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R9PHW59SFN

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Calcium Channel Blockers

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Pictograms

Health Hazard

Health Hazard

Other CAS

57149-07-2

Wikipedia

Naftopidil

Dates

Modify: 2023-08-15

Drug Repositioning of the α

Romane Florent, Laurent Poulain, Monique N'Diaye
PMID: 32727149   DOI: 10.3390/ijms21155339

Abstract

Failure of conventional treatments is often observed in cancer management and this requires the development of alternative therapeutic strategies. However, new drug development is known to be a high-failure process because of the possibility of a lower efficacy than expected for the drug or appearance of non-manageable side effects. Another way to find alternative therapeutic drugs consists in identifying new applications for drugs already approved for a particular disease: a concept named "drug repurposing". In this context, several studies demonstrated the potential anti-tumour activity exerted by α1-adrenergic receptor antagonists and notably renewed interest for naftopidil as an anti-cancer drug. Naftopidil is used for benign prostatic hyperplasia management in Japan and a retrospective study brought out a reduced incidence of prostate cancer in patients that had been prescribed this drug. Further studies showed that naftopidil exerted anti-proliferative and cytotoxic effects on prostate cancer as well as several other cancer types in vitro, as well as ex vivo and in vivo. Moreover, naftopidil was demonstrated to modulate the expression of Bcl-2 family pro-apoptotic members which could be used to sensitise cancer cells to targeting therapies and to overcome resistance of cancer cells to apoptosis. For most of these anti-cancer effects, the molecular pathway is either not fully deciphered or shown to involve α1-adrenergic receptor-independent pathway, suggesting off target transduction signals. In order to improve its efficacy, naftopidil analogues were designed and shown to be effective in several studies. Thereby, naftopidil appears to display anti-cancer properties on different cancer types and could be considered as a candidate for drug repurposing although its anti-cancerous activities need to be studied more deeply in prospective randomized clinical trials.


Outcomes and complications of naftopidil versus tamsulosin for elderly men with lower urinary tract symptoms secondary to benign prostatic hyperplasia: A systematic review and meta-analysis

Yumeng Chai, Zhongbao Zhou, Yuanshan Cui, Xuanyan Che, Yong Zhang
PMID: 34189764   DOI: 10.1111/and.14166

Abstract

We conducted a systematic review and meta-analysis to assess the outcomes and complications of naftopidil in treating elderly men with lower urinary tract symptoms secondary to benign prostatic hyperplasia and compared them with those administered with tamsulosin. A literature review was performed to identify the available randomised controlled trials concerning the comparison between naftopidil and tamsulosin for men with LUTS/BPH. We searched the following databases: the Cochrane Library Database, PubMed, Embase and Web of Science. Eleven publications involving 1,114 men (557 in the naf group and 557 in the tam group) were pooled in our analysis. We found no significant differences in the total IPSS, IPSS storage score, IPSS voiding score, quality of life index, peak urinary flow rate, average flow rate and post-void residual volumes. We assessed cardiovascular and sexual adverse events, acute urinary retention, surgical intervention, withdrawals due to any reason and withdrawals due to adverse events. The incidence of adverse events was similar among patients in naf and tam groups. In conclusion, naftopidil shared comparable efficacy and similar incidence of adverse events with tamsulosin and appears to be a promising agent for and alternative to tam. However, more prospective trials with high quality and long-term treatment duration are needed to verify this observation.


Development of a naftopidil-chitosan-based fumaric acid solid dispersion to improve the dissolution rate and stability of naftopidil

Jeong Sun Sohn, Jae-Seon Kim, Jin-Seok Choi
PMID: 33607140   DOI: 10.1016/j.ijbiomac.2021.02.096

Abstract

Naftopidil (NAF), an α
-adrenoceptor antagonist, is administered as a treatment for benign prostatic hyperplasia; however, according to the Biopharmaceutical Classification System (BCS IV), it is a poorly-soluble drug that exhibits poor permeability. We aimed to increase the dissolution (%) of NAF by adding chitosan to a polymer-free formulation. Compared to the formulation prepared using Flivas®, at 60 min, the solid dispersion (SD) formulation containing NAF, fumaric acid, chitosan, and US2® in a 1:1:2:1 weight ratio improved the dissolution (%) of NAF in distilled water, pH 1.2 media, pH 4.0 and pH 6.8 buffers by 27.2-, 1.2-, 1.1- and 6.5-fold, respectively. The physicochemical properties of the SD1 formulation were also found to be altered, including its thermal properties, crystal intensity, and chemical interaction. As a result, the hydrogen bonding that occurs between NAF and fumaric acid was identified as a major factor in the increase in NAF dissolution (%). Further, chitosan was observed to contribute to the stability of NAF and SD1, which was assessed over a 3-month period. To our knowledge, this is the first study to employ a polymer-free system to improve the solubilization of NAF.


Synthesis and pharmacological evaluation of naftopidil-based arylpiperazine derivatives containing the bromophenol moiety

Hong Chen, Yuna Qian, Huixia Jia, Yuzhong Yu, Haibo Zhang, Jianliang Shen, Shanchao Zhao
PMID: 32048266   DOI: 10.1007/s43440-019-00041-w

Abstract

Prostate cancer (PCa) is the most common malignancy in men and in the absence of any effective treatments available.
For the development of potential anticancer agents, 24 kinds of naftopidil-based arylpiperazine derivatives containing the bromophenol moiety were synthesized and characterized by using spectroscopic methods. Their pharmacological activities were evaluated against human PCa cell lines (PC-3 and LNCaP) and a
-adrenergic receptors (a
-ARs; α
, α
, and α
-ARs). The structure-activity relationship of these designed arylpiperazine derivatives was rationally explored and discussed.
Among these derivatives, 3c, 3d, 3h, 3k, 3o, and 3s exhibited the most potent activity against the tested cancer cells, and some derivatives with potent anticancer activities exhibited better a
-AR subtype selectivity than others did (selectivity ratio > 10).
This work provided a potential lead compound for the further development of anticancer agents for PCa therapy.


What Are Factors Contributing to Improvement of Overactive Bladder Symptoms after Alpha-1 Blocker Treatment in Patients with Both Storage and Voiding Symptoms?

Yoshihisa Matsukawa, Tsuyoshi Majima, Shun Takai, Yasuhito Funahashi, Masashi Kato, Momokazu Gotoh
PMID: 31554005   DOI: 10.1159/000502661

Abstract

To determine the pre-treatment factors related to the improvement of overactive bladder (OAB) symptom after alpha-1 blocker monotherapy in patients with benign prostatic hyperplasia complicated by OAB (BPH/OAB).
Post-hoc analysis of a prospective study in patients with BPH/OAB, randomized to receive silodosin 8 mg (n = 157) or naftopidil 75 mg (n = 157) treatment for 12 weeks, was performed. At 12 weeks post-administration, patients were divided into 2 groups (good responder [GR] group and poor responder [PR] group), according to the improvement in the OAB symptom score (OABSS). We compared the pre-administration parameters between both groups and evaluated the factors related to OAB improvement.
Of 314 patients, 159 patients (50.6%) were classified into the GR and 155 (49.4%) into the PR. International Prostate Symptom score, total OABSS, OABSS urgency-score, OABSS urgency urinary incontinence (UUI)-score, post-void residual urine volume (PVR), and selection rate of naftopidil were significantly higher in the PR than in the GR. On multivariate logistic regression analysis, larger PVR, higher OABSS-UUI-score, and the choice of naftopidil were significant risk factors for insufficient improvement of OAB symptoms.
Pre-treatment PVR, UUI severity, and the choice of treatment agent are predicting factors related to OAB improvement after alpha-1 blocker monotherapy in patients with BPH/OAB.


Identification of HUHS190, a human naftopidil metabolite, as a novel anti-bladder cancer drug

Tadashi Shimizu, Keiko Yamaguchi, Momoka Yamamoto, Rina Kurioka, Yukari Kino, Wataru Matsunaga, Syuhei Nakao, Hiroshi Fukuhara, Akito Tanaka, Akinobu Gotoh, Miyuki Mabuchi
PMID: 31759851   DOI: 10.1016/j.bmcl.2019.126744

Abstract

We carried out structure-activity relationship study on anti-cancer effects of naftopidil (1) and its metabolites, resulted in identification of 1-(4-hydroxy-2-methoxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy) propan-2-ol (2, HUHS190), a major human metabolite of 1, which exhibited the most selective toxicities between against normal and cancer cells (Table 1). 2 was more hydrophilic compared to 1, was enough to be prepared in high concentration solution of more than 100 μM in saline for an intravesical instillation drug. Moreover, serum concentration of 2 was comparable to that of 1, an oral preparation drug, after oral administration at 32 mg/kg (Fig. 3). Both of 1 and 2 showed broad-spectrum anti-cancer activities in vitro, for example, 1 and 2 showed inhibitory activity IC
= 21.1 μM and 17.2 μM for DU145, human prostate cancer cells, respectively, and IC
= 18.5 μM and 10.5 μM for T24 cells, human bladder cancer cells. In this study, we estimated anticancer effects of 2 in a bladder cancer model after intravesical administration similar to clinical cases. A single intravesical administration of 2 exhibited the most potent inhibitory activities among the clinical drugs for bladder cancers, BCG and Pirarubicin, without obvious side effects and toxicity (Fig. 4). Thus, HUHS190 (2) can be effective for patients after post-TURBT therapy of bladder cancer without side effects, unlike the currently available clinical drugs.


Inhibitory effect of α

Qi-Meng Liu, Qing Xiao, Xiang Zhu, Kai-Feng Chen, Xia-Wen Liu, Ru-Chao Jiang, Dan Wu, Jun-Min Shi, Li-Jun Dai, Jun-Jun Huang
PMID: 31756334   DOI: 10.1016/j.ejphar.2019.172817

Abstract

Benign prostatic hyperplasia (BPH) is a common disorder of the urinary system in aging men. 2-(1H-indol-3-yl)-N-[3-(4-(2-methoxyphenyl) piperazinyl) propyl] acetamide (HJZ-3), which is derived from naftopidil, exhibited 97.7- and 64.6-fold greater inhibitory effects for a
adrenoceptor than for a
- and a
-adrenoceptors in vitro, respectively. To investigate the therapeutic potential for treating BPH, we evaluated the pharmacological activity of HJZ-3. Specifically, we evaluated through estrogen/androgen-induced rat benign prostatic hyperplasia model in vivo. HJZ-3 effectively prevented the progression of rat prostatic hyperplasia by suppressing the increase in prostate index and reducing the quantitative analysis of the relative acinus volume, relative stroma, epithelial volume and epithelial thickness and expression of proliferating cell nuclear antigen and α-smooth muscle actin. HJZ-3 decreased α
- and α
-adrenoceptor protein expressions in prostate tissue. HJZ-3 is a good alternative for α
- and α
-adrenoceptor blocker. It may relax smooth muscle tone and relieve symptoms of BPH.


Development and evaluation of rapidly dissolving buccal films of naftopidil:

Heba I Elagamy, Ebtessam A Essa, Ahmed Nouh, Gamal M El Maghraby
PMID: 31418592   DOI: 10.1080/03639045.2019.1656734

Abstract

Development and evaluation of rapidly dissolving film for intra-oral administration of naftopidil.
Formulation of naftopidil in the form of rapidly dissolving buccal film can eliminate the dissolution problem of naftopidil and provide a greater chance for direct absorption into the systemic circulation bypassing the presystemic metabolism. This can improve the oral bioavailability. In addition, this film guarantees patient compliance and is suitable for geriatric patients.
Rapidly dissolving film utilized hydroxypropyl methylcellulose E5 and polyvinylpyrrolidone K30 as the main components. The drug was loaded in pure form or after co-grinding with citric and/or tartaric acid. A solution of naftopidil in plurol oleique, labrasol, and tween 80 self-microemulsifying drug delivery systems (SMEDDS) was also loaded. The interactions of the drug with the excipients were monitored using thermal analysis, Fourier transform infrared spectroscopy, and X-ray diffraction. Naftopidil dissolution was monitored and selected films were used to assess the bioavailability after buccal administration to rabbit. Unprocessed drug suspension was administered orally and used as a reference.
Incorporation of naftopidil in the film developed a new crystalline structure. The crystallinity of drug was abolished in the presence of organic acids or SMEDDS. The rapidly dissolving films showed fast liberation of the drug irrespective to the composition. Those films enhanced the bioavailability of naftopidil compared to orally administered suspension with SMEDDS containing film being superior.
The study introduced rapidly dissolving buccal film for enhanced dissolution and bioavailability of naftopidil.


α

Hironobu Akino, Hideaki Ito, Keiko Nagase, Yosuke Matsuta, Yoshitaka Aoki, Tsuyoshi Hattori, Osamu Yokoyama
PMID: 31317581   DOI: 10.1111/iju.14069

Abstract

To elucidate the mechanism of action of the α
-blocker, naftopidil, in partial bladder outlet obstruction animals, by studying non-voiding contractions, and the levels of mediators were measured with resiniferatoxin treatment.
A total of 35 female Wistar rats were randomly divided into a sham or bladder outlet obstruction group, and rats in each group were given vehicle or resiniferatoxin. Incomplete urethral ligation was applied to the bladder outlet obstruction group. After cystometry, the intravesical level of prostaglandin E
and adenosine 5'-triphosphate was measured in the instilled perfusate collected. Naftopidil was given at the time of cystometry.
In bladder outlet obstruction rats, non-voiding contractions, bladder capacity, and the intravesical levels of prostaglandin E
and adenosine 5'-triphosphate were markedly increased compared with sham rats. Naftopidil decreased non-voiding contractions, enlarged the bladder capacity, and decreased the intravesical levels of prostaglandin E
and adenosine 5'-triphosphate. Resiniferatoxin enhanced non-voiding contractions. The effects of naftopidil on non-voiding contractions and the intravesical level of prostaglandin E
, but not adenosine 5'-triphosphate, were tolerant to resiniferatoxin.
In bladder outlet obstruction rats, one cause of generation of non-voiding contractions might be bladder wall distension, but not transient receptor potential cation channel V1. The increase in intravesical prostaglandin E
might also be associated with the generation of non-voiding contractions. Naftopidil inhibits the increase in non-voiding contractions and decreases the intravesical level of prostaglandin E
, which are independent of transient receptor potential cation channel V1.


Bim, Puma and Noxa upregulation by Naftopidil sensitizes ovarian cancer to the BH3-mimetic ABT-737 and the MEK inhibitor Trametinib

Romane Florent, Louis-Bastien Weiswald, Bernard Lambert, Emilie Brotin, Edwige Abeilard, Marie-Hélène Louis, Guillaume Babin, Laurent Poulain, Monique N'Diaye
PMID: 32424251   DOI: 10.1038/s41419-020-2588-8

Abstract

Ovarian cancer represents the first cause of mortality from gynecologic malignancies due to frequent chemoresistance occurrence. Increasing the [BH3-only Bim, Puma, Noxa proapoptotic]/[Bcl-x
, Mcl-1 antiapoptotic] proteins ratio was proven to efficiently kill ovarian carcinoma cells and development of new molecules to imbalance Bcl-2 member equilibrium are strongly required. Drug repurposing constitutes an innovative approach to rapidly develop therapeutic strategies through exploitation of established drugs already approved for the treatment of noncancerous diseases. This strategy allowed a renewed interest for Naftopidil, an α
-adrenergic receptor antagonist commercialized in Japan for benign prostatic hyperplasia. Naftopidil was reported to decrease the incidence of prostate cancer and its derivative was described to increase BH3-only protein expression in some cancer models. Based on these arguments, we evaluated the effects of Naftopidil on ovarian carcinoma and showed that Naftopidil reduced cell growth and increased the expression of the BH3-only proteins Bim, Puma and Noxa. This effect was independent of α
-adrenergic receptors blocking and involved ATF4 or JNK pathway depending on cellular context. Finally, Naftopidil-induced BH3-only members sensitized our models to ABT-737 and Trametinib treatments, in vitro as well as ex vivo, in patient-derived organoid models.


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